VNI Molecule: A Technical Guide to a Promising Anti-Chagas Disease Candidate
VNI Molecule: A Technical Guide to a Promising Anti-Chagas Disease Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The experimental drug VNI has emerged as a potent and promising candidate for the treatment of this neglected tropical disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of the VNI molecule. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways. VNI's high efficacy in preclinical models, coupled with its favorable safety profile, underscores its potential as a transformative therapy for both acute and chronic forms of Chagas disease.
Introduction
VNI is an experimental small molecule drug developed at Vanderbilt University for the treatment of Chagas disease.[1] It has demonstrated remarkable efficacy in preclinical studies, offering a potential breakthrough in a field with a long-standing unmet medical need. The current treatments for Chagas disease, benznidazole and nifurtimox, are fraught with issues of toxicity and variable efficacy, particularly in the chronic stage of the disease. VNI represents a new therapeutic approach, targeting a crucial enzyme in the parasite's biology.
Chemical and Physical Properties of VNI
| Property | Value |
| IUPAC Name | N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
| Chemical Formula | C₂₆H₁₉Cl₂N₅O₂ |
| Molar Mass | 504.37 g·mol⁻¹ |
| CAS Number | 1246770-52-4 |
Mechanism of Action: Inhibition of Sterol Biosynthesis
VNI exerts its anti-parasitic effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway of Trypanosoma cruzi.[1] This pathway is essential for the parasite's viability, as ergosterol is a critical component of its cell membrane, analogous to cholesterol in mammals. The specific target of VNI is the enzyme sterol 14α-demethylase, also known as CYP51.[1]
The Ergosterol Biosynthesis Pathway in Trypanosoma cruzi
The ergosterol biosynthesis pathway in T. cruzi is a multi-step process that converts acetyl-CoA into ergosterol. The enzyme CYP51 catalyzes the removal of a methyl group from eburicol, a precursor to ergosterol. By inhibiting this crucial step, VNI disrupts the production of mature ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, parasite death. The pathway's presence in the parasite and its absence in the human host makes CYP51 an attractive and selective drug target.
Quantitative Preclinical Data
VNI has demonstrated potent activity against Trypanosoma cruzi in both enzymatic and cell-based assays. Its efficacy is significantly higher than that of some existing antifungal agents that also target CYP51.
Table 1: In Vitro Activity of VNI and Other CYP51 Inhibitors against Trypanosoma cruzi
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ | Reference |
| VNI | Intracellular T. cruzi (Y strain) | Cell-based | EC₅₀ = 0.9 ± 0.2 μM | [2] |
| VNI | Intracellular T. cruzi | Cell-based | EC₉₀ = 38 μM | [2] |
| VNI/VNF (derivative) | Intracellular T. cruzi | Cell-based | EC₉₀ = 7 μM | [2] |
| Ketoconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.014 μM | [3] |
| Itraconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.029 μM | [3] |
| Posaconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.048 μM | [3] |
| Fluconazole | T. cruzi CYP51 | Enzyme Inhibition (fluorescence) | IC₅₀ = 0.88 μM | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of VNI in Mice
| Parameter | Value | Conditions |
| Oral Bioavailability | >30% | Single oral dose |
| Peak Plasma Concentration (Cmax) | 40 μM | 2 hours post-administration of 25 mg/kg oral dose |
| Time to Peak (Tmax) | ~2 hours | 25 mg/kg oral dose |
| Half-life (t½) | Not explicitly stated | Data suggests sustained plasma levels for at least 8 hours |
| Clearance (CL) | Not explicitly stated | - |
Note: A complete set of specific pharmacokinetic parameters for VNI is not publicly available. The data presented is based on reported observations in preclinical studies.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of VNI.
In Vitro T. cruzi CYP51 Inhibition Assay (Fluorescence-based)
This protocol describes a high-throughput fluorescence-based functional assay using recombinantly expressed T. cruzi CYP51.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against T. cruzi CYP51.
Materials:
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Recombinant T. cruzi CYP51 (Tulahuen strain) in bactosomes
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BOMCC (a fluorescent substrate for CYP51)
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Test compounds (e.g., VNI) dissolved in a suitable solvent (e.g., DMSO)
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50 mM potassium phosphate buffer (pH 7.4)
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NADPH
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384-well microplates
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Plate reader capable of fluorescence detection
Procedure:
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Prepare serial dilutions of the test compounds in 50 mM potassium phosphate buffer.
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In a 384-well plate, add 37 pmoles/mL of T. cruzi CYP51 in bactosomes.
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Add the test compound dilutions to the wells (final solvent concentration should be ≤2% v/v).
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Add 100 μM BOMCC to each well.
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Pre-incubate the plate at 37°C for 5 minutes.
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Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 μg/mL.
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Immediately measure the fluorescence over a period of 5 minutes at 37°C.
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The rate of increase in fluorescence corresponds to the rate of BOMCC metabolism by CYP51.
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Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
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Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Efficacy in Mouse Model of Chagas Disease
This protocol outlines the procedure for evaluating the efficacy of VNI in both acute and chronic mouse models of T. cruzi infection.
Objective: To assess the ability of VNI to clear T. cruzi infection and improve survival in infected mice.
Animals:
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BALB/c mice (female)
Parasite Strain:
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Trypanosoma cruzi (e.g., Tulahuen or Y strain)
Drug Formulation:
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VNI is suspended in a suitable vehicle for oral administration (e.g., 5% gum arabic in sterile PBS with 0.5% Tween 80).
Procedure for Acute Model:
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Infect mice intraperitoneally with a lethal dose of T. cruzi trypomastigotes (e.g., 1 × 10⁵ organisms).
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One day post-infection, begin oral treatment with VNI (25 mg/kg) or vehicle control, administered twice daily for 30 days.
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Monitor parasitemia levels in the blood at regular intervals.
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Record survival rates for each group.
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At the end of the treatment period, sacrifice a subset of mice and collect blood and tissues for quantitative PCR (qPCR) analysis to determine parasite load.
Procedure for Chronic Model:
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Infect mice intraperitoneally with a low dose of T. cruzi trypomastigotes (e.g., 50 organisms) to establish a chronic infection.
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At 90 days post-infection, begin oral treatment with VNI (25 mg/kg) or vehicle control, administered twice daily for 30 days.
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Following the treatment period, subject the mice to immunosuppressive therapy (e.g., cyclophosphamide) to induce relapse in any remaining parasites.
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Monitor for the reappearance of parasitemia.
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Record survival rates.
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Perform qPCR on blood and tissues to confirm parasitological cure.
Conclusion
The VNI molecule represents a significant advancement in the search for a safe and effective treatment for Chagas disease. Its potent and selective inhibition of Trypanosoma cruzi CYP51, coupled with its remarkable efficacy in preclinical models of both acute and chronic disease, positions it as a leading candidate for clinical development. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development efforts aimed at bringing this promising therapeutic to patients in need. Continued investigation into its long-term safety, detailed pharmacokinetic and pharmacodynamic profiles, and efficacy against a broader range of T. cruzi strains will be crucial next steps in its journey to the clinic.
References
- 1. scienceopen.com [scienceopen.com]
- 2. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
